molecular formula C12H14N2 B15356234 N1-prop-2-ynyl-indan-1,6-diamine

N1-prop-2-ynyl-indan-1,6-diamine

Cat. No.: B15356234
M. Wt: 186.25 g/mol
InChI Key: IVQSGRGGCNGZOD-UHFFFAOYSA-N
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Description

1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a prop-2-ynyl group attached to a dihydroindene structure, which is further substituted with amino groups at the 1 and 6 positions.

Synthetic Routes and Reaction Conditions:

  • Cyclocondensation Reaction: One common synthetic route involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide. This reaction typically proceeds in the presence of a base such as potassium hydroxide (KOH).

  • Reduction and Substitution Reactions: Another method includes the reduction of N-(prop-2-yn-1-yl)-o-phenylenediamines followed by substitution reactions to introduce the desired amino groups.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound can be produced in batches using large-scale reactors equipped with temperature and pressure control systems to ensure consistent quality.

  • Continuous Flow Synthesis: Continuous flow synthesis methods can also be employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.

  • Reduction Products: Reduced amines and alcohols are common products.

  • Substitution Products: A wide range of substituted indenes and related compounds can be synthesized.

Scientific Research Applications

1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical catalysts.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other biomolecules to modulate biological processes.

  • Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • N-propargylbenzylamine: A closely related compound with similar structural features.

  • Rasagiline: A second-generation monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.

Uniqueness: 1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine is unique due to its specific substitution pattern and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine

InChI

InChI=1S/C12H14N2/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h1,3,5,8,12,14H,4,6-7,13H2

InChI Key

IVQSGRGGCNGZOD-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCC2=C1C=C(C=C2)N

Origin of Product

United States

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